molecular formula C8H6FNO B1272633 2-Fluoro-5-(hydroxymethyl)benzonitrile CAS No. 227609-85-0

2-Fluoro-5-(hydroxymethyl)benzonitrile

Cat. No.: B1272633
CAS No.: 227609-85-0
M. Wt: 151.14 g/mol
InChI Key: OOVBMNHJMJKTRH-UHFFFAOYSA-N
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Description

2-Fluoro-5-(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C8H6FNO. It is characterized by the presence of a fluorine atom, a hydroxymethyl group, and a nitrile group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(hydroxymethyl)benzonitrile typically involves the fluorination of a suitable precursor followed by the introduction of the hydroxymethyl and nitrile groups. One common method involves the reaction of 2-fluorobenzonitrile with formaldehyde under basic conditions to introduce the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(hydroxymethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atom.

Major Products Formed

    Oxidation: 2-Fluoro-5-(carboxymethyl)benzonitrile.

    Reduction: 2-Fluoro-5-(aminomethyl)benzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-5-(hydroxymethyl)benzonitrile is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(hydroxymethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s stability and reactivity, while the hydroxymethyl and nitrile groups can participate in various biochemical reactions. These interactions can affect enzyme activity, protein binding, and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-methylbenzonitrile
  • 3-Cyano-4-fluorobenzyl alcohol
  • 4-Fluoro-3-cyanobenzyl alcohol

Uniqueness

2-Fluoro-5-(hydroxymethyl)benzonitrile is unique due to the presence of both a hydroxymethyl and a nitrile group on the benzene ring, which allows for a diverse range of chemical reactions and applications. Its fluorine atom also contributes to its distinct chemical properties compared to similar compounds.

Biological Activity

Chemical Structure and Properties

2-Fluoro-5-(hydroxymethyl)benzonitrile features a fluorine atom and a hydroxymethyl group attached to a benzonitrile backbone. This unique substitution pattern may influence its reactivity and interaction with biomolecules.

The exact mechanism of action for this compound is not well-documented; however, its structural similarities to other indole derivatives suggest it may interact with various cellular targets:

  • Enzyme Interaction : As a potential ligand, it may modulate enzyme activity through binding interactions.
  • Receptor Binding : The compound could inhibit or activate specific receptors, leading to downstream effects on cell signaling pathways.

Anticancer Properties

Research on related compounds indicates that fluorinated benzonitriles may exhibit anticancer properties. For instance, compounds structurally similar to this compound have shown potent inhibition of cancer cell proliferation in various studies. The IC50 values for these compounds often fall within the nanomolar range, suggesting significant efficacy against cancer cells .

Antimicrobial Activity

Fluorinated compounds have been investigated for their antimicrobial properties. While direct studies on this compound are lacking, the presence of fluorine in similar structures has been correlated with increased antimicrobial activity due to enhanced membrane permeability and interaction with microbial enzymes .

Cellular Effects

In laboratory settings, fluorinated compounds like this compound may influence cellular processes such as:

  • Cell Signaling Pathways : Modulation of pathways involved in cell growth and apoptosis.
  • Gene Expression : Potential alterations in gene expression profiles through interaction with transcription factors or DNA-binding proteins.

Dosage Effects

The biological effects of this compound may vary significantly with dosage:

  • Low Doses : Possible enhancement of cellular function and metabolic activity.
  • High Doses : Risk of toxicity, including cellular damage or apoptosis.

Transport and Distribution

Understanding the transport and distribution mechanisms of this compound is crucial for determining its biological efficacy. The compound may utilize specific transporters to enter cells, impacting its bioavailability and therapeutic potential.

Comparison with Similar Compounds

A comparative analysis can provide insights into the unique properties of this compound:

Compound NameStructure CharacteristicsBiological Activity
Indole-3-acetic acidNaturally occurring plant hormoneRegulates plant growth
2,6-DifluorobenzonitrileTwo fluorine substitutionsPotential anticancer properties
5-Fluoro-2-hydroxybenzonitrileHydroxy group additionAntimicrobial activity

Case Studies and Research Findings

Although specific case studies on this compound are sparse, related research highlights the significance of fluorinated compounds in drug discovery:

  • Anticancer Activity : A study on fluorinated derivatives demonstrated significant growth inhibition in L1210 mouse leukemia cells with IC50 values in the nanomolar range .
  • Stability Concerns : Research indicates that fluorinated compounds can exhibit instability under physiological conditions, which may affect their therapeutic applications .

Properties

IUPAC Name

2-fluoro-5-(hydroxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVBMNHJMJKTRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378783
Record name 2-fluoro-5-(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227609-85-0
Record name 2-fluoro-5-(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 85% formic acid (0.63 mL) and triethylamine (2.32 mL, 16.7 mmol) in acetonitrile at 0 ° C. was treated with the product from Example 82A (1.3 g, 5.6 mmol), stirred at room temperature for 3 hours, the reaction evaporated to dryness partitioned between ethyl acetate/water, the organic layer dried with sodium sulfate, filtered and solvent evaporated to provide a crude formate ester. This residue was dissolved in methanol:water (5:1), treated with a catalytic amount of concentrated hydrochloric acid, stirred at room temperature overnight, evaporated to dryness, and flash chromatographed over silica gel eluting with ethyl acetate:hexane (1:1) to provide 0.40 g 3-cyano-4-fluorobenzyl alcohol. 1HNMR (CDCl3) δ 1.81 (t, 1H), 4.72 (d, 2H), 7.21 (t, 1H), 7.62 (m, 2H).
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0.63 mL
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2.32 mL
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1.3 g
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Synthesis routes and methods II

Procedure details

To a solution of 3-cyano-4-fluorobenzoic acid (1.00 g, 6.06 mmol) in tetrahydrofuran (THF) (20 mL) was added dropwise CDI (1.47 g, 9.08 mmol) at 0° C. After at room temperature for 30 min, sodium borohydride (0.687 g, 18.2 mmol) was added dropwise at 0° C. The reaction mixture was stirred at room temperature for 16 h, quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The organic part was separated, dried over Na2SO4, filtered and concentrated. Purification via flash column (petroleum ether/ethyl acetate=10/1) afforded the title product (350 mg).
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1 g
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1.47 g
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20 mL
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